8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties
Preparation Methods
The synthesis of 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized from o-nitrobenzylamine, which is reduced to 2-aminobenzylamine.
Substitution Reactions: The quinazoline core undergoes substitution reactions with various reagents to introduce the 2,4-dimethoxyphenyl and phenyl groups.
Cyclization: The final step involves cyclization to form the pyrazoloquinazoline structure, resulting in the target compound.
Chemical Reactions Analysis
8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antitumor activity.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with kinase signaling pathways, which are crucial for cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as gefitinib, erlotinib, and afatinib, which are known for their antitumor activities . Compared to these compounds, 8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may offer unique structural features that enhance its biological activity or selectivity. Further research is needed to fully understand its advantages and potential over existing quinazoline-based drugs.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
8-(2,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H23N3O3/c1-15-24(16-7-5-4-6-8-16)25-26-14-20-21(28(25)27-15)11-17(12-22(20)29)19-10-9-18(30-2)13-23(19)31-3/h4-10,13-14,17H,11-12H2,1-3H3 |
InChI Key |
KWYJQTHJILLJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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